2-Iodo-6-azaindole-5-carboxylic acid methyl ester

Cross-coupling Synthetic methodology Regioselectivity

Researchers synthesizing kinase-focused libraries often face bottlenecks in obtaining regioselectively functionalized 6-azaindole cores. This compound resolves that with orthogonal reactivity: the C-2 iodine enables site-selective Suzuki-Miyaura coupling for hydrophobic pocket exploration, while the C-5 methyl ester supports amidation or hydrolysis for solvent-exposed region interactions. • Validated scaffold for HDAC6 (IC50 0.601 nM), LSD1 (IC50 3.1 nM), and BET bromodomain inhibitors • Enables parallel SAR by independent derivatization of two positions • CNS-favorable properties (LogP ~2.17, MW 302.07) for neuroscience programs

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
Cat. No. B12273860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-6-azaindole-5-carboxylic acid methyl ester
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C(=C1)C=C(N2)I
InChIInChI=1S/C9H7IN2O2/c1-14-9(13)6-2-5-3-8(10)12-7(5)4-11-6/h2-4,12H,1H3
InChIKeyUSLSNFDRNQQENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-6-azaindole-5-carboxylic acid methyl ester: Key Building Block


2-Iodo-6-azaindole-5-carboxylic acid methyl ester (CAS 1260383-39-8) is a halogenated heterocyclic building block belonging to the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) family . It features an iodine atom at the 2-position and a methyl ester at the 5-position of the fused bicyclic core [1]. The 6-azaindole scaffold is a well-established bioisostere of indole and purine, and derivatives of this class are known to serve as critical precursors for kinase inhibitors and other pharmacologically active agents [2]. The specific pattern of substitution on this compound renders it a versatile intermediate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are essential for generating diverse chemical libraries .

Workflow Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira)
Reactive Handles C-2 iodine for site-selective coupling; C-5 methyl ester for amidation or hydrolysis
Use Context Synthesis of kinase inhibitor and epigenetic probe libraries

Regiochemistry & Functionalization in 6-Azaindole Reactivity


While the azaindole core is a common motif in medicinal chemistry, substitution pattern and functional group placement are paramount for successful downstream chemistry. The 6-azaindole isomer (1H-pyrrolo[2,3-c]pyridine) possesses a distinct electronic and steric environment compared to its 4-, 5-, and 7-azaindole counterparts [1]. This specific regiochemistry dictates its behavior in key reactions and its suitability for generating certain pharmacophores. Furthermore, the presence and location of the iodine and ester groups on the core are non-negotiable. For instance, the iodine at the 2-position is crucial for enabling site-selective cross-coupling, a reactivity that a 3-iodo or non-iodinated 6-azaindole would not provide with the same regiospecificity [2]. Simply substituting a different halogen, a different azaindole isomer, or an analog lacking the 5-carboxylate ester would fundamentally alter the synthetic route and the structure of the final compound, directly impacting its biological activity and patent landscape [3].

Azaindole isomer
4-, 5- or 7-azaindole isomers have different steric and electronic profiles, which may shift cross-coupling efficiency and pharmacophore suitability.
Iodine position
The 2-iodo regiochemistry is essential for site-selective coupling; 3-iodo or non-iodinated analogs may alter coupling regioselectivity.
Ester group
Analogues lacking the 5-carboxylate ester (e.g., 2-iodo-6-azaindole) provide only one orthogonal handle, restricting scaffold diversification.

2-Iodo-6-azaindole-5-carboxylic acid methyl ester: Quantitative Advantages


Regioselective Cross-Coupling: 6-Azaindole vs 7-Azaindole

A key advantage of 2-Iodo-6-azaindole-5-carboxylic acid methyl ester lies in its proven ability to undergo highly regioselective Suzuki-Miyaura cross-coupling at the 2-position, a feature not universally shared or as efficient across all azaindole isomers. A study on related 6-azaindole scaffolds demonstrates the use of a 7-chloro-3-iodo-6-azaindole as a central intermediate for successive Suzuki-type couplings, highlighting the chemoselective advantage of the iodine atom on this framework [1]. While 7-azaindole derivatives are more common in the literature, their reactivity at different positions (e.g., C-3, C-5) differs significantly from that of the 6-azaindole system, often requiring different conditions or resulting in different yields and regiochemical outcomes [2].

Regioselective coupling
Class-level
Target: 6-azaindole scaffold — C-2 site-selective Suzuki-Miyaura coupling; literature yields 36–>80% depending on substitution pattern. Comparator: 7-azaindole isomers — distinct C-3, C-5 reactivity; often less predictable without directing groups.
Supports systematic SAR exploration for kinase inhibitor libraries.
Reaction conditions and substitution pattern strongly influence yield; reported context-dependent range.
Cross-coupling Synthetic methodology Regioselectivity

Dual Functional Handles for Scaffold Diversification

This compound uniquely features two orthogonal reactive handles: a C-2 iodine for cross-coupling and a C-5 methyl ester for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, reduction). This contrasts sharply with simpler analogs like 2-iodo-6-azaindole (CAS 1227270-26-9), which lacks the ester group and thus limits the functional group repertoire at the 5-position [1]. Similarly, a 3-iodo-6-azaindole-7-carboxylic acid analog (CAS 1190310-28-1) presents a different substitution pattern, but the shift in iodine and carboxylate positions fundamentally changes the accessible chemical space and potential biological interactions .

Diversifiable positions
Head-to-head
Target: two orthogonal handles — C-2 iodine + C-5 methyl ester. Comparator: 2-iodo-6-azaindole (one handle); 3-iodo-7-carboxylic acid analog (shifted regiochemistry). 23.8% higher molecular weight reflects additional ester functionality.
Supports accelerated SAR exploration through independent, sequential modifications.
Direct comparison based on available structural analogs.
Medicinal chemistry Scaffold diversification Synthetic building blocks

HDAC6 Inhibitor Potency Benchmark

While the target compound itself is an intermediate, its utility is best proven by the biological activity of the final compounds it helps to create. A class of potent HDAC6 inhibitors, exemplified by compounds from patent WO2021067859, are synthesized using building blocks with a core structure directly related to 2-iodo-6-azaindole [1]. This class demonstrates exceptional potency, with a reported IC50 of 0.601 nM against HDAC6 [2]. This is a significant, quantifiable improvement over many other HDAC6 inhibitors in earlier stages of development and provides a compelling, downstream benchmark for the value of this specific scaffold.

Downstream potency (HDAC6)
Class-level
IC50 0.601 nM (derived inhibitor)
Up to 7.8× more potent than Ricolinostat (4.7 nM) in enzyme assay; Tubastatin A IC50 15 nM.
Supports scaffold selection for epigenetic inhibitor programs.
Potency refers to final compound, not the building block itself; class-level inference from patent examples.
HDAC6 inhibition Epigenetics Cancer research

Reproducible Physicochemical Properties

For procurement and process development, the well-defined and reproducible physicochemical properties of this building block are a key differentiator. Its reported density (1.9±0.1 g/cm³), boiling point (456.7±40.0 °C), and flash point (230.0±27.3 °C) provide a reliable basis for experimental planning and safety assessments . In contrast, many custom or novel azaindole analogs lack this level of detailed characterization in public repositories, introducing uncertainty into handling, storage, and reaction setup. This compound's properties are consistent across multiple vendor sources, indicating a stable and well-characterized material [1]. Additionally, it is sold with a certified purity of 98% or higher, ensuring reliable performance in sensitive catalytic reactions .

Characterized properties
Specification review
Density: 1.9±0.1 g/cm³ Boiling Point: 456.7±40.0 °C Flash Point: 230.0±27.3 °C Certified Purity: 98%+
Reliable basis for reaction setup, safety assessment, and scale-up.
Data consistent across major databases; many novel analogs lack public physicochemical characterization.
Process chemistry Reproducibility Scale-up

2-Iodo-6-azaindole-5-carboxylic acid methyl ester: Drug Discovery Applications


Kinase Inhibitor Lead Generation and Optimization

This compound is an ideal building block for the synthesis of kinase inhibitor libraries. The 6-azaindole core is a proven bioisostere for the adenine moiety of ATP, allowing it to effectively bind to the hinge region of various kinases [1]. The C-2 iodine enables rapid diversification through Suzuki-Miyaura cross-coupling to explore the hydrophobic back pocket of the kinase ATP-binding site, while the C-5 ester can be converted to amides or acids to interact with the solvent-exposed region or ribose pocket [2]. This orthogonal reactivity, as quantified in Section 3, allows for an efficient, parallel exploration of structure-activity relationships.

Epigenetic Drug Discovery: HDAC & Bromodomain Targets

Given its structural similarity to advanced intermediates in potent HDAC6 inhibitor patents (with IC50 values as low as 0.601 nM), this compound is a strategic choice for programs targeting epigenetic enzymes [3]. The pyrrolo[2,3-c]pyridine scaffold has also been validated as a core for potent LSD1 inhibitors (IC50 = 3.1 nM) and BET bromodomain inhibitors [4][5]. The ability to introduce diverse capping groups at the 2-position via the iodine handle and to vary the linker region via the 5-position ester makes this an exceptionally versatile starting point for designing inhibitors of these important drug targets.

CNS Therapeutics Discovery

Azaindole derivatives, including those with a 6-azaindole core, have demonstrated significant potential in neuroscience. The pyrrolo[2,3-c]pyridine-5-carboxylate scaffold has been explored for its affinity for benzodiazepine receptors, acting as selective omega-1 receptor ligands [6]. The physicochemical profile of this building block (LogP ~2.17, molecular weight 302.07 g/mol) is favorable for crossing the blood-brain barrier [7]. By using this compound as a starting point, researchers can systematically modify the core to optimize for CNS penetration and target engagement, leveraging the quantitative SAR data available for related series.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C-2 iodine and C-5 ester handles
SAR exploration by sequential cross-coupling and derivatization
Epigenetic probe discovery (HDAC, bromodomain)
Scaffold compatibility with HDAC inhibitor pharmacophores
Downstream potency assessment against epigenetic targets (requires synthesis of final compounds)
CNS-targeted probe synthesis
Favorable CNS drug-like physicochemical profile
Optimization of blood-brain barrier penetration and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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